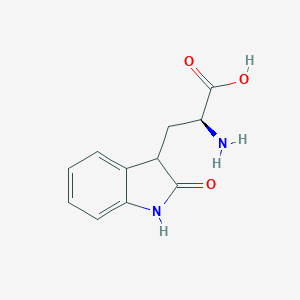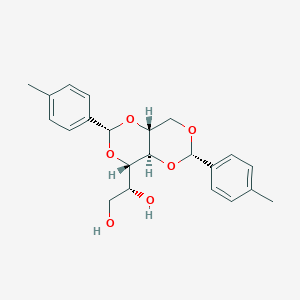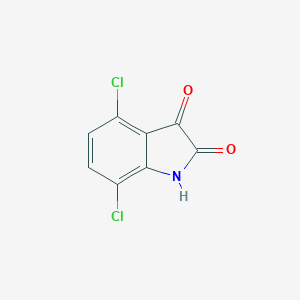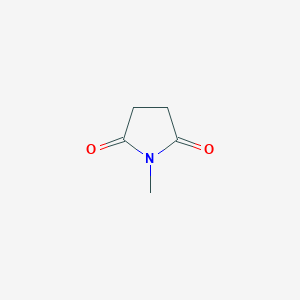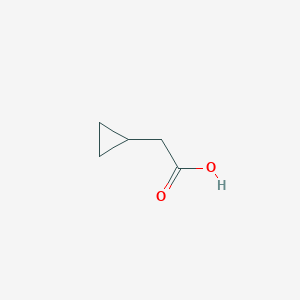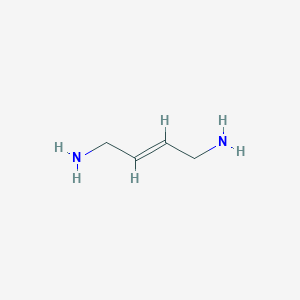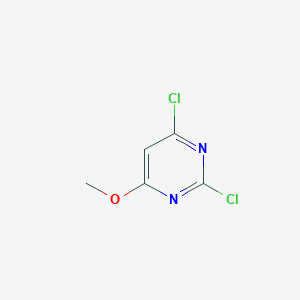
2,4-Dichloro-6-méthoxypyrimidine
Vue d'ensemble
Description
2,4-Dichloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 . It is a solid powder at room temperature .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methoxypyrimidine can be achieved using organolithium reagents . In one method, formamide, absolute ethyl alcohol, and sodium ethoxide are mixed in a container, heated, and then diethyl malonate is added . The mixture is then refluxed and the temperature maintained. Hydrochloric aqueous solution is added until the pH of the reaction liquid is 2 to 6 . After cooling, centrifuging, and drying, 4,6-dihydroxypyrimidine is obtained .Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-methoxypyrimidine is 1S/C5H4Cl2N2O/c1-10-4-2-3 (6)8-5 (7)9-4/h2H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
2,4-Dichloro-6-methoxypyrimidine can undergo various chemical reactions. For instance, it can undergo a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Physical and Chemical Properties Analysis
2,4-Dichloro-6-methoxypyrimidine is a solid at room temperature . It has a molecular weight of 179 .Applications De Recherche Scientifique
Chimie médicinale : Synthèse de composés pharmacologiquement actifs
La 2,4-Dichloro-6-méthoxypyrimidine sert d’intermédiaire clé dans la synthèse d’une large gamme de composés pharmacologiquement actifs. Son noyau pyrimidinique est un motif courant dans les médicaments qui ciblent diverses maladies, notamment le cancer, les infections microbiennes et les troubles cardiovasculaires . La capacité du composé à subir diverses réactions chimiques le rend précieux pour la création de dérivés présentant des propriétés médicamenteuses améliorées et des profils ADME-Tox.
Agriculture : Développement de pesticides et d’herbicides
Dans le secteur agricole, la this compound est utilisée dans la synthèse de pesticides et d’herbicides. Ses dérivés peuvent servir d’intermédiaires dans la production de composés qui protègent les cultures des ravageurs et des maladies, contribuant ainsi à accroître le rendement et la sécurité alimentaire .
Science des matériaux : Synthèse organique pour les matériaux avancés
La polyvalence de la this compound s’étend à la science des matériaux, où elle est utilisée pour synthétiser des composés organiques qui constituent la base des matériaux avancés. Ces matériaux trouvent des applications dans l’électronique, la photonique et comme composants de revêtements fonctionnels .
Sciences de l’environnement : Méthodes analytiques et de détection
Les chercheurs utilisent la this compound pour développer des méthodes analytiques de surveillance environnementale. Elle peut être utilisée pour créer des marqueurs et des sondes qui détectent les polluants et les toxines, contribuant ainsi aux efforts de protection de l’environnement .
Biochimie : Étude des voies biologiques
En biochimie, la this compound est utilisée pour étudier les voies biologiques. Elle peut être incorporée dans des molécules qui interagissent avec les enzymes et les récepteurs, aidant ainsi à élucider leurs fonctions et leurs mécanismes .
Pharmacologie : Découverte et développement de médicaments
Le composé est essentiel dans la recherche pharmacologique pour la découverte de médicaments. Il est impliqué dans la synthèse de nouveaux candidats médicaments qui sont testés pour divers effets thérapeutiques, tels que les activités antitumorale, antimicrobienne et anti-inflammatoire .
Synthèse chimique : Réactions de couplage croisé
La this compound est un réactif précieux en synthèse chimique, en particulier dans les réactions de couplage croisé comme le couplage de Suzuki. Ces réactions sont cruciales pour la construction de molécules complexes avec précision et efficacité .
Chimie analytique : Chromatographie et spectroscopie
Enfin, en chimie analytique, les dérivés de la this compound sont utilisés comme étalons et références en chromatographie et en spectroscopie. Ils aident à déterminer avec précision les propriétés chimiques et à identifier les substances inconnues .
Mécanisme D'action
Target of Action
2,4-Dichloro-6-methoxypyrimidine is a pyrimidine derivative . Pyrimidine derivatives are known to have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities . .
Mode of Action
The mode of action of pyrimidine derivatives is often associated with their ability to inhibit key enzymes or interact with specific receptors. For instance, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 . .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, they can modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Pyrimidine derivatives are known for their diverse chemical structures and substantial interest for organic, medicinal, and biological chemists due to their improved druglikeness and ADME-Tox properties . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. While pyrimidine derivatives are known to have a wide range of biological activities
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and it is harmful if swallowed, inhaled, or absorbed through the skin . Therefore, personal protective equipment and face protection should be worn when handling this compound .
Orientations Futures
Pyrimidines, including 2,4-Dichloro-6-methoxypyrimidine, are a central building block for a wide range of pharmacological applications . Future research could focus on developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the synthesis of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising direction .
Propriétés
IUPAC Name |
2,4-dichloro-6-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNZDRHTTWBNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396917 | |
| Record name | 2,4-dichloro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43212-41-5 | |
| Record name | 2,4-Dichloro-6-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43212-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
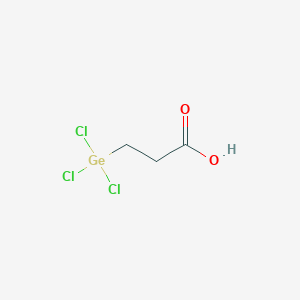
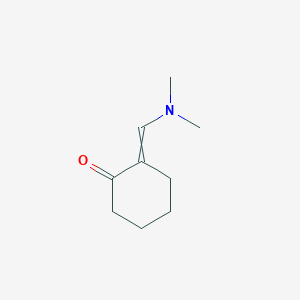



![trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane](/img/structure/B105643.png)

